3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid (Boc-THF-COOH) is an organic compound that is commonly used as a reagent in the synthesis of small molecules and peptides. Boc-THF-COOH is a versatile reagent that has a wide range of applications in the synthesis of peptides and small molecules. It is also used in the synthesis of drugs, bioconjugates, and other materials. Boc-THF-COOH is an important reagent in the field of peptide synthesis and has been used in the synthesis of peptides with a variety of functional groups.
Scientific Research Applications
Synthesis of Isomers
This compound can be used in the synthesis of Erythro (±) and Threo (±) isomers . The Erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The Erythro isomer has been effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
Preparation of tert-butoxycarbonyl Derivatives
It can be used in the preparation of tert-butoxycarbonyl derivatives of amino acids using di-tert-butyl pyrocarbonate . This process has been optimized and individualized to increase the yield of the desired product .
Dipeptide Synthesis
The compound can be used in the synthesis of dipeptides . This application is particularly useful in the field of biochemistry, where peptides play a crucial role.
Synthesis of β-Hydroxy Acids
The compound can be used in the synthesis of chiral β-hydroxy acids . These acids constitute a wide range of natural products characterized by valuable chemical and medicinal properties .
Synthesis of Depsipeptides
The compound can be used in the synthesis of depsipeptides . These are among the oleophilic elements of lipopolysaccharides within the cells .
Synthesis of γ-Amino β-hydroxybutyric Acid (GABOB)
The compound can be used in the synthesis of γ-Amino β-hydroxybutyric acid (GABOB) . GABOB is a well-known neuromodulator in the mammalian central nervous system, and it is used as a hypotensive drug, and carnitine drug involved in human metabolism via the transport of long chain fatty acids into mitochondria .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLSVSHOMWEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661611 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid | |
CAS RN |
869785-31-9 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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